![molecular formula C20H16N2O3 B5676460 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5676460.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide
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Overview
Description
Benzoxazole derivatives and furamides have been extensively studied for their diverse biological activities and applications in materials science. These compounds, including N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide, are of interest due to their potential pharmacological properties and roles in various chemical reactions and processes.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from readily available raw materials. For example, the synthesis and microbiological activity of N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides, and furamides as potential metabolites of antimicrobial active benzoxazoles have been explored, indicating a methodological foundation for synthesizing complex benzoxazole derivatives and furamides (Akı‐Şener et al., 2002).
Molecular Structure Analysis
Molecular structure characterization, including X-ray crystallography and spectroscopic analyses, is crucial for understanding the compound's behavior and interactions. Intermolecular interactions, crystal packing, and stabilization mechanisms have been detailed for antipyrine-like derivatives, providing insights into the structural characteristics of similar compounds (Saeed et al., 2020).
properties
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-9-13(2)18-16(10-12)22-20(25-18)14-5-3-6-15(11-14)21-19(23)17-7-4-8-24-17/h3-11H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSXPQLABYPFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
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